3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(3-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
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Overview
Description
3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(3-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(3-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the methoxyphenyl, methylthienyl, and diethyl ester groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound efficiently and consistently.
Chemical Reactions Analysis
Types of Reactions
3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(3-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(3-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(3-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(3-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE include other quinoline derivatives with different substituents. Examples include:
- Ethyl 5-(2-methoxyphenyl)-2-[(3-methyl-2-thienyl)methylene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2,5-dioxo-7-(2-thienyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H31NO6S |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
diethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C28H31NO6S/c1-6-34-27(31)21-16(4)29-19-14-18(17-10-8-9-11-20(17)33-5)22(28(32)35-7-2)25(30)23(19)24(21)26-15(3)12-13-36-26/h8-13,18,22,24,29H,6-7,14H2,1-5H3 |
InChI Key |
AITRTEHROQZDSF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C=CS3)C)C4=CC=CC=C4OC |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C=CS3)C)C4=CC=CC=C4OC |
Origin of Product |
United States |
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